2-Nonanone

Catalog No.
S515958
CAS No.
821-55-6
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nonanone

CAS Number

821-55-6

Product Name

2-Nonanone

IUPAC Name

nonan-2-one

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3

InChI Key

VKCYHJWLYTUGCC-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)C

Solubility

0.00 M
0.371 mg/mL at 25 °C
soluble in alcohol, propylene glycol, oil; insoluble in water
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

2-Nonanone; 2 Nonanone; 2Nonanone; Heptyl methyl ketone; Ketone, heptyl methyl;

Canonical SMILES

CCCCCCCC(=O)C

Description

The exact mass of the compound 2-Nonanone is 142.14 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.371 mg/ml at 25 °c0.371 mg/ml at 25 °csoluble in alcohol, propylene glycol, oil; insoluble in water1 ml in 1 ml 95% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14760. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. It belongs to the ontological category of methyl ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Packaging Films

Growth Modulation and Antioxidant System of Lactuca sativa

Molecular Effects in Hymenopteran Nasonia vitripennis

Flavor and Fragrance Industry

Chemical Industry

2-Nonanone, also known as nonan-2-one or beta-nonanone, is a straight-chain aliphatic ketone with the molecular formula C9H18OC_9H_{18}O and a molecular weight of approximately 142.24 g/mol. It is classified as an organic compound characterized by a carbonyl group (C=O) bonded to two carbon atoms. 2-Nonanone is typically found in a liquid state at room temperature and exhibits a sweet, earthy, and fishy odor. This compound is present in various natural sources, including certain foods like corn, ginger, and cloves, where it may contribute to flavor profiles .

The specific mechanism of action of 2-Nonanone in biological systems is not well understood. However, its potential role as a plant metabolite suggests it might be involved in various cellular processes, but more research is required [, ].

  • Mild flammability: Organic compounds like 2-Nonanone can be flammable. Proper handling and storage are crucial.
  • Mild irritation: Ketones can cause irritation to skin and eyes. Wear appropriate personal protective equipment (PPE) when handling.
Typical of ketones:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: While ketones are generally resistant to oxidation, under strong conditions, they can be oxidized to carboxylic acids.
  • Reduction: 2-Nonanone can be reduced to 2-nonanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can also engage in condensation reactions with aldehydes or other ketones in the presence of acid catalysts .

Research indicates that 2-nonanone exhibits low toxicity and does not induce significant mutagenic effects. In studies involving Chinese hamster lung fibroblasts, it was found to be non-clastogenic, meaning it did not cause chromosomal damage at tested concentrations . Additionally, it has been detected in various biological systems, suggesting potential roles as a secondary metabolite that may serve defensive or signaling functions .

2-Nonanone can be synthesized through several methods:

  • Oxidation of Alcohols: The most common method involves the oxidation of 2-nonanol using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Decarboxylation of Carboxylic Acids: Another method includes the decarboxylation of nonanoic acid under specific conditions.
  • Alkylation Reactions: It can also be synthesized via alkylation reactions involving suitable alkyl halides and ketones .

2-Nonanone has various applications across different fields:

  • Flavoring Agent: It is used in the food industry for its flavoring properties, contributing to the taste of several food products.
  • Fragrance Component: Due to its pleasant odor profile, it is employed in perfumery and cosmetic formulations.
  • Chemical Intermediate: In organic synthesis, 2-nonanone serves as an intermediate for producing other chemical compounds .

Interaction studies involving 2-nonanone have primarily focused on its sensory properties. Research indicates that it contributes to off-flavors in stored milk products when oxidation occurs. This highlights its role in food chemistry and quality control . Additionally, studies have assessed its potential interactions with other compounds in biological systems, indicating a relatively low reactivity with common biological nucleophiles under physiological conditions .

Several compounds share structural similarities with 2-nonanone. Here are some notable comparisons:

Compound NameMolecular FormulaMolecular WeightKey Characteristics
2-HeptanoneC7H14OC_7H_{14}O114.18 g/molShorter chain length; used in flavoring and fragrances.
4-Methyl-2-pentanoneC6H12OC_6H_{12}O100.16 g/molContains a methyl group; known for distinct flavor profiles.
3-OctanoneC8H16OC_8H_{16}O128.22 g/molSimilar odor characteristics; used in food applications.

While these compounds share functional characteristics as ketones, 2-nonanone's unique nine-carbon chain structure contributes to its distinct sensory properties and applications in flavor and fragrance industries .

2-Nonanone, systematically classified as nonan-2-one, belongs to the aliphatic ketone family. Its molecular formula is C₉H₁₈O, derived from a nine-carbon chain with a ketone functional group at the second carbon position. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this structural arrangement, where the longest carbon chain is numbered to prioritize the ketone group’s position.

PropertyValueSource
CAS Registry Number821-55-6
Molecular Weight142.242 g/mol
IUPAC NameNonan-2-one
SynonymsMethyl heptyl ketone, β-nonanone

This compound is also recognized by its SMILES notation CCCCCCCC(=O)C, which explicitly defines the linear arrangement of the carbonyl group and heptyl chain.

Atomic Composition and Bonding Configurations

2-Nonanone consists of nine carbon atoms, eighteen hydrogen atoms, and one oxygen atom, with a carbonyl group (C=O) as its functional moiety. The molecular structure comprises a heptyl chain (CH₃(CH₂)₆-) attached to a methyl group (CH₃) via a ketone linkage.

Bonding Configurations

  • Carbonyl Group: A double bond between the second carbon and oxygen (C=O), stabilized by resonance between the lone pairs of oxygen and the adjacent carbon.
  • Alkyl Chain: Single bonds (C–C and C–H) dominate the heptyl chain, with tetrahedral geometry around each carbon atom.
  • Methyl Group: A terminal CH₃ group bonded to the carbonyl carbon, contributing to the molecule’s stability through hyperconjugation.

The absence of branching or unsaturated bonds ensures a linear structure, which influences its physical and chemical properties.

Isomeric Forms and Stereochemical Considerations

2-Nonanone is a straight-chain ketone with no stereogenic centers. Unlike branched or cyclic ketones, its linear structure precludes stereoisomerism.

Isomeric Landscape of Nonane Derivatives

Nonane itself has 35 structural isomers, primarily due to branching and positioning of substituents. However, 2-nonanone’s fixed ketone position limits its isomerism to constitutional variants (e.g., positional isomers of the carbonyl group). For example:

  • 5-Nonanone: A positional isomer with the ketone at the fifth carbon, exhibiting distinct metabolic and toxicological profiles.
Isomer TypeExample StructureKey Difference from 2-Nonanone
Positional Isomer3-NonanoneKetone at carbon 3
Branched Isomer4-Methyl-2-octanoneMethyl branch at carbon 4

2-Nonanone’s linear structure ensures uniformity in its physicochemical behavior, unlike branched or cyclic analogs.

Crystallographic and Conformational Analysis

Crystallographic Data

No direct crystallographic data for 2-nonanone are available in public databases. However, studies on analogous aliphatic ketones suggest that such compounds adopt zigzag conformations in the solid state, stabilized by van der Waals interactions.

Conformational Dynamics

In solution, 2-nonanone exhibits intramolecular rotation around the C–C bonds adjacent to the carbonyl group. Dielectric relaxation studies indicate that rotation barriers are moderate, allowing conformational flexibility.

PropertyValueSource
Rotational Barrier~5–10 kcal/mol (estimated)
Dominant ConformersAnti-periplanar arrangement

This flexibility contributes to its solubility in organic solvents and reactivity in synthetic applications.

Dry Distillation of Metal Salts

The dry distillation of metal salts represents one of the earliest documented methods for producing 2-nonanone, utilizing the ketonic decarboxylation reaction mechanism [1] [2] [3]. This traditional approach involves the thermal decomposition of barium caprylate (barium octanoate) combined with barium acetate under reduced pressure conditions of 0.5 to 2 mmHg and elevated temperatures [1] [4].

The reaction proceeds through a ketonic decarboxylation mechanism, where two carboxylic acid units undergo condensation with simultaneous loss of carbon dioxide. The proposed mechanism involves nucleophilic attack of the alpha-carbon of one acid group on the carbonyl carbon of another carboxylic acid group, potentially occurring as a concerted reaction with decarboxylation [5]. The stoichiometric relationship for this transformation follows the general equation:

2 RCOO⁻ → R₂CO + CO₂ + O²⁻

where R represents the heptyl chain for 2-nonanone formation. The reaction mechanism is believed to proceed through either a β-keto acid intermediate pathway or a concerted mechanism involving simultaneous carbon-carbon bond formation and carbon dioxide elimination [6] [7].

Metal oxide catalysts play a crucial role in facilitating this transformation, with the cation electronegativity significantly influencing ketone formation efficiency [8]. Barium salts are particularly favored due to their thermal stability and the formation of stable carbonate residues during the process [5]. However, this method presents several limitations including variable yields, requirement for specialized high-temperature equipment, and generation of significant solid waste in the form of metal carbonates.

Oxidation of Secondary Alcohols

The oxidation of secondary alcohols to ketones represents a well-established and widely applicable synthetic route for 2-nonanone production [9] [10] [11]. The primary substrate for this transformation is 2-nonanol (methylheptylcarbinol), which undergoes selective oxidation to yield 2-nonanone with high efficiency under appropriate conditions [1] [2].

Chromium-Based Oxidation Systems

Chromic acid (H₂CrO₄) and related chromium(VI) reagents have historically been the most commonly employed oxidizing agents for this transformation [10] [11] [12]. The reaction can be carried out using various chromium sources including sodium dichromate with sulfuric acid (Na₂Cr₂O₇/H₂SO₄), potassium dichromate, or chromium trioxide with sulfuric acid (CrO₃/H₂SO₄) [11] [12].

The mechanism of chromic acid oxidation involves formation of a chromate ester intermediate through nucleophilic attack of the alcohol oxygen on the chromium center [11] [12]. This is followed by an elimination reaction where water acts as a base to remove an alpha-hydrogen from the carbon, forming a new pi bond and breaking the oxygen-chromium bond, ultimately yielding the ketone product [11] [12] [13].

Despite their effectiveness, chromium-based reagents present significant environmental and safety concerns due to their high toxicity and potential carcinogenic properties [10] [11]. Consequently, their use in industrial applications has become increasingly restricted, driving the development of alternative oxidation methodologies.

Alternative Oxidation Systems

Modern synthetic approaches have focused on developing more environmentally benign oxidation systems. The Dess-Martin periodinane represents a significant advancement, providing selective oxidation of secondary alcohols to ketones in dichloromethane solution under mild conditions [9]. This iodine-containing reagent operates through a periodinane intermediate mechanism, offering improved safety profiles compared to chromium-based systems [9].

Another innovative approach involves the use of nitric acid in combination with iron(III) chloride in hexafluoroisopropanol (HFIP) solvent [14]. This system operates through in situ formation of nitrosyl chloride (NOCl), which converts the alcohol to an alkyl nitrite intermediate. In the presence of Fe³⁺ ions and fluorinated alcohol, this intermediate decomposes to form the ketone product [14]. This method demonstrates excellent selectivity for secondary alcohols over primary alcohols and utilizes molecular oxygen as the terminal oxidant.

Ketonic Decarboxylation Reactions

Ketonic decarboxylation represents a fundamental carbon-carbon bond forming reaction that converts carboxylic acids into ketones with simultaneous loss of carbon dioxide [5] [15] [6]. This reaction type is particularly relevant for 2-nonanone synthesis when appropriate precursor acids are available.

Mechanistic Considerations

The ketonic decarboxylation mechanism has been extensively studied through both experimental and theoretical approaches [15] [6] [7]. Two primary mechanistic pathways have been proposed: a stepwise mechanism involving β-keto acid intermediate formation and a concerted mechanism with simultaneous carbon-carbon bond formation and carbon dioxide elimination [6] [7].

Density functional theory (DFT) calculations have provided strong evidence supporting the β-keto acid intermediate pathway as the kinetically favored route [6]. This mechanism requires the presence of alpha-hydrogen atoms on the carboxylic acid substrates, which is essential for the formation of the β-keto acid intermediate through an aldol-type condensation [7].

The concerted mechanism involves a six-membered transition state where all bond-making and bond-breaking processes occur simultaneously [16] [17]. This pericyclic reaction pathway features circular electron movement, with the carboxylic acid proton being transferred directly to the carbonyl oxygen to form an enol intermediate, which subsequently tautomerizes to the ketone product [16] [17].

Catalytic Systems and Reaction Conditions

Various metal oxide catalysts have been investigated for ketonic decarboxylation reactions, with monoclinic zirconia demonstrating particularly high activity and selectivity [6]. Other effective catalysts include manganese(II) oxide, iron oxides, aluminum oxide, and spinel-type mixed metal oxides [5] [15].

The reaction typically requires elevated temperatures ranging from 250°C to 500°C, depending on the specific substrates and catalysts employed [5] [6]. The temperature requirements can be moderated through the use of appropriate catalytic systems and optimized reaction conditions.

For 2-nonanone synthesis via ketonic decarboxylation, the reaction would involve octanoic acid and acetic acid as starting materials, though the selectivity for the mixed ketone product versus the symmetric ketones (dioctyl ketone and acetone) presents practical challenges that must be addressed through careful stoichiometric control and reaction optimization [5].

Biotechnological Production Approaches

Microbial Metabolic Engineering Strategies

The development of biotechnological approaches for 2-nonanone production has emerged as a promising alternative to traditional chemical synthesis methods, offering potential advantages in terms of sustainability, selectivity, and environmental impact [18] [19] [20] [21]. Metabolic engineering strategies have focused primarily on modifying Escherichia coli to redirect cellular metabolism toward methyl ketone production through manipulation of fatty acid biosynthesis and degradation pathways.

Engineering the β-Oxidation Pathway

A particularly innovative approach involves the reverse engineering of the β-oxidation pathway to enable 2-nonanone production [18] [19] [21]. This strategy leverages the natural fatty acid degradation machinery but modifies key enzymatic steps to terminate the pathway at the ketone stage rather than proceeding to complete oxidation.

The engineered pathway begins with chain-length specific acyl-acyl carrier protein (ACP) thioesterases that generate free octanoic acid from fatty acid biosynthesis [18] [21]. The octanoic acid is then reactivated to octanoyl-coenzyme A (CoA) by fatty acid synthetases such as MtFadD6 [21]. The octanoyl-CoA undergoes oxidation by acyl-CoA dehydrogenase (EcFadE) and subsequent hydration and dehydrogenation by the bifunctional enzyme EcFadBJ to generate β-keto-octanoyl-CoA [21].

The critical modification involves the introduction of β-ketoacyl-CoA thioesterases, particularly variants with enhanced activity toward medium-chain substrates [18] [21]. These enzymes cleave the β-keto-octanoyl-CoA to release β-keto-octanoic acid, which spontaneously decarboxylates to yield 2-nonanone [21]. Research has identified that the FadM variant from Providencia sneebia demonstrates superior activity for this transformation, producing significantly higher titers of 2-nonanone compared to other bacterial homologs [18] [21].

Alternative Thiolase-Mediated Pathways

An alternative biotechnological approach involves thiolase-mediated chain extension rather than β-oxidation [21]. This pathway utilizes thiolase enzymes to condense octanoyl-CoA with acetyl-CoA, generating β-ketodecanoyl-CoA with two additional carbons [21]. While this approach avoids some of the limitations associated with NADH generation requirements, optimization is still needed to prevent loss of octanoic acid intermediates from the cellular system [21].

Strain Engineering and Optimization

Successful implementation of these biotechnological approaches requires comprehensive strain engineering beyond the introduction of heterologous enzymes [22] [23]. Key modifications include the deletion of competing metabolic pathways that divert carbon flux away from ketone production. For instance, removal of genes encoding alcohol dehydrogenase (adhE), lactate dehydrogenase (ldhA), and acetate production enzymes (pta, poxB) has been shown to double total methyl ketone concentration by redirecting carbon flux toward the desired pathway [22] [23].

The optimization of gene expression levels represents another critical factor in maximizing production efficiency. Medium-copy number plasmids have proven more effective than either low-copy or high-copy alternatives, likely due to achieving optimal protein expression levels while minimizing cellular burden [22] [23].

Production Performance and Scalability

Current biotechnological approaches have achieved 2-nonanone production titers ranging from 280 mg/L in specialized feeding experiments to over 3.0 g/L total medium-chain methyl ketones in fed-batch fermentation systems [18] [21]. The highest reported concentrations for mixed methyl ketone production have reached approximately 500 mg/L, representing a 75-fold improvement over initial confirmatory levels [22] [23].

Fermentation optimization has revealed that oxygen availability plays a crucial role in production efficiency, with controlled aeration conditions significantly impacting final titers [22] [23]. The implementation of specialized fermentation strategies, including the use of dodecane overlay layers and external condensers to capture volatile products, has proven essential for maximizing product recovery [18] [21].

Enzymatic Conversion Pathways

The enzymatic conversion approach for 2-nonanone synthesis relies on the selective activity of specific enzyme classes that can catalyze the key transformations required for ketone formation from appropriate precursors [22] [23] [24]. This methodology offers potential advantages in terms of reaction selectivity, mild operating conditions, and reduced environmental impact compared to traditional chemical approaches.

Thioesterase-Based Systems

Thioesterases represent the most critical enzyme class for biotechnological 2-nonanone production, catalyzing the hydrolysis of thioester bonds to release free acids that can subsequently undergo decarboxylation [24] [25] [23]. The substrate specificity and catalytic efficiency of these enzymes directly determine the success of the overall conversion process.

Research has identified multiple thioesterase variants with different chain-length specificities and catalytic properties [18] [21]. The systematic evaluation of fifteen homologs of E. coli β-ketoacyl-CoA thioesterase (FadM) has revealed significant variations in their in vivo activity against various chain-length substrates [18] [21]. Among these, the FadM variant from Providencia sneebia has demonstrated the highest activity for medium-chain substrates, making it particularly suitable for 2-nonanone production [18] [21].

Type II acyl-CoA thioesterases typically exhibit broader substrate promiscuity compared to Type I enzymes due to the absence of well-conserved substrate binding pockets [25]. This characteristic allows them to participate in diverse reactions with divergent functions, making them valuable tools for metabolic engineering applications [25].

Decarboxylase Enzymes

The decarboxylation step represents another critical enzymatic transformation in the pathway from carboxylic acid precursors to 2-nonanone [22] [23]. Specific β-ketoacid decarboxylases, such as those characterized from Solanum habrochaites (SHMKS1), catalyze the removal of carbon dioxide from β-keto acids to generate the corresponding methyl ketones [22] [23].

These enzymes operate through mechanisms involving the stabilization of enolate intermediates, facilitating the loss of carbon dioxide and subsequent protonation to yield the ketone product [22] [23]. The substrate specificity of these decarboxylases influences the chain-length distribution of the resulting ketone products, making enzyme selection critical for achieving desired product profiles.

Multi-Enzyme Systems and Pathway Integration

The most effective enzymatic approaches for 2-nonanone production involve the coordinated action of multiple enzyme systems working in concert [22] [23]. The integration of acyl-ACP thioesterases, fatty acid activation enzymes, β-oxidation enzymes, and specialized thioesterases creates a comprehensive pathway capable of converting simple carbon sources to the target ketone product.

The optimization of multi-enzyme systems requires careful consideration of enzyme ratios, cofactor requirements, and potential inhibitory interactions [22] [23]. Codon optimization of heterologous genes has proven essential for ensuring adequate protein expression levels in the recombinant host organism [22] [23].

Process Engineering Considerations

The implementation of enzymatic conversion pathways for 2-nonanone production necessitates careful attention to process engineering factors that influence enzyme stability and activity [26]. Key parameters include temperature control, pH maintenance, oxygen availability, and substrate feeding strategies [26].

Fed-batch fermentation strategies have shown particular promise for optimizing enzymatic 2-nonanone production, allowing for controlled substrate delivery while maintaining optimal conditions for enzyme activity [27]. The use of glycerol as a carbon source has proven effective, with consumption rates exceeding 100 g/L over 72-hour fermentation periods [18] [21].

Industrial-Scale Manufacturing Processes

The translation of laboratory-scale 2-nonanone synthesis methods to industrial production requires comprehensive consideration of process economics, environmental impact, product quality, and operational safety [28] [29] [30]. Current industrial-scale manufacturing approaches encompass both traditional chemical processes and emerging biotechnological platforms, each presenting distinct advantages and challenges for commercial implementation.

Continuous Flow Chemical Processes

Industrial-scale chemical synthesis of 2-nonanone primarily relies on continuous flow oxidation processes that enable high throughput production with consistent product quality [28] [31]. These systems typically employ fixed-bed catalytic reactors where the secondary alcohol substrate (2-nonanol) is continuously fed over supported oxidation catalysts under controlled temperature and pressure conditions [32].

The development of heterogeneous catalytic systems has significantly improved the viability of industrial oxidation processes [31]. Iron(II) complexes supported on multi-walled carbon nanotubes have demonstrated exceptional performance, achieving ketone yields exceeding 98% over multiple reaction cycles with turnover numbers reaching 1.8 × 10³ [31]. These catalyst systems operate effectively under solvent-free conditions with microwave heating, reducing both environmental impact and operational costs [31].

Process optimization for continuous flow systems requires careful control of multiple parameters including temperature (150-300°C), pressure (1-10 bar), residence time, and catalyst loading (0.5-5 wt%) [28]. The integration of automated control systems enables real-time monitoring and adjustment of these parameters to maintain optimal performance and product quality [33].

Batch Ketonic Decarboxylation Processes

Large-scale ketonic decarboxylation represents another viable approach for industrial 2-nonanone production, particularly when appropriate carboxylic acid feedstocks are readily available [29]. These processes typically operate in batch mode with reaction scales ranging from 50 to 500 tons per year, depending on market demand and facility capacity [29].

The optimization of batch decarboxylation processes has been approached through multiscale methodologies that integrate molecular-level understanding with reactor-scale engineering [29]. Key optimization targets include reaction temperature, catalyst selection, feedstock purity, and heat management systems [29]. The relatively low capital investment requirements and moderate operating costs make this approach attractive for medium-scale production facilities [29].

Metal oxide catalysts, particularly zirconia-based systems, have shown excellent performance for industrial decarboxylation processes [6]. These catalysts demonstrate high selectivity for ketone formation while maintaining stability over extended operational periods [6]. The reaction conditions typically require temperatures in the range of 250-400°C with carefully controlled atmosphere composition to prevent unwanted side reactions [6].

Biotechnological Manufacturing Platforms

The scaling of biotechnological approaches for 2-nonanone production presents unique opportunities and challenges compared to traditional chemical processes [34] [35]. Fed-batch fermentation systems have demonstrated the capability to produce significant quantities of medium-chain methyl ketones, with total titers reaching 4.4 g/L under optimized conditions [18] [21].

Industrial bioreactor systems for 2-nonanone production require sophisticated control of multiple parameters including temperature (30-37°C), pH (6.5-7.5), dissolved oxygen levels, agitation rates, and nutrient feeding strategies [26]. The implementation of advanced process control systems enables dynamic optimization of these parameters throughout the fermentation cycle [27].

One significant advantage of biotechnological manufacturing is the potential for integration with existing fermentation infrastructure, particularly ethanol production facilities [36]. This integration approach allows for the co-production of fuels and high-value chemicals, improving overall process economics while diversifying product portfolios [36]. Some 2-ketones command prices as high as $20 per kilogram, compared to ethanol prices of approximately $5 per kilogram [36].

Hybrid and Emerging Technologies

The development of hybrid chemo-enzymatic processes represents an emerging approach that combines the advantages of both chemical and biological systems [25]. These processes typically utilize enzymatic steps for highly selective transformations while employing chemical catalysis for steps requiring harsh conditions or high conversion rates.

Process intensification technologies, including microreactor systems, continuous flow synthesis, and high-pressure homogenization, offer potential pathways for improving the efficiency and scalability of 2-nonanone production [37]. These technologies can enable more precise control of reaction conditions, improved heat and mass transfer, and reduced equipment footprint compared to conventional processing approaches [37].

The implementation of green chemistry principles in industrial 2-nonanone manufacturing has become increasingly important for regulatory compliance and market acceptance [38] [31]. This includes the development of solvent-free processes, utilization of renewable feedstocks, implementation of atom-economical reactions, and minimization of waste generation [31].

Economic and Environmental Considerations

The economic viability of different industrial-scale manufacturing approaches depends on multiple factors including raw material costs, energy requirements, capital investment, operational complexity, and product market pricing [39]. Continuous chemical processes typically require high capital investment but offer lower operating costs and high product purity (95-99%) [39]. Biotechnological approaches present moderate capital requirements with potentially lower environmental impact but may be limited by lower product concentrations and longer processing times [39].

Environmental impact assessment has become a critical consideration in process selection, with life cycle analysis being employed to evaluate the overall sustainability of different manufacturing approaches [39]. Biotechnological processes generally demonstrate superior environmental profiles due to mild operating conditions, biodegradable waste streams, and reduced energy consumption [39].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Methyl heptyl ketone is a colorless liquid. (USCG, 1999)
Liquid
colourless to pale yellow liquid with a fruity, floral, fatty, herbaceous odou

XLogP3

3.1

Exact Mass

142.14

Boiling Point

377.6 °F at 743 mm Hg (USCG, 1999)
195.3 °C

Flash Point

148 °F (USCG, 1999)

Density

0.832 (USCG, 1999)
0.817-0.823

LogP

3.14 (LogP)
3.14

Appearance

Solid powder

Melting Point

-5.8 °F (USCG, 1999)
-7.5 °C
Fp -15 °
-15°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZE5K73YN2Z

GHS Hazard Statements

Aggregated GHS information provided by 1662 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 1662 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1653 of 1662 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (76.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.6 mm Hg (USCG, 1999)
0.62 mmHg

Pictograms

Irritant

Irritant

Other CAS

821-55-6

Wikipedia

2-nonanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

2-Nonanone: ACTIVE

Dates

Modify: 2023-08-15
1: Matsuura T, Izumi J, Hioki M, Nagaya H, Kobayashi Y. Sensory interaction between attractant diacetyl and repellent 2-nonanone in the nematode Caenorhabditis elegans. J Exp Zool A Ecol Genet Physiol. 2013 Jun;319(5):285-95. doi: 10.1002/jez.1795. Epub 2013 Apr 11. PubMed PMID: 23580469.
2: Damodaran S, Kinsella JE. Stabilization of proteins by solvents. Effect of pH and anions on the positive cooperativity of 2-nonanone binding to bovine serum albumin. J Biol Chem. 1980 Sep 25;255(18):8503-8. PubMed PMID: 7190973.
3: Kühn J, Zhu XQ, Considine T, Singh H. Binding of 2-nonanone and milk proteins in aqueous model systems. J Agric Food Chem. 2007 May 2;55(9):3599-604. Epub 2007 Apr 6. PubMed PMID: 17411067.
4: Laska M. Olfactory sensitivity and odor structure-activity relationships for aliphatic ketones in CD-1 mice. Chem Senses. 2014 Jun;39(5):415-24. doi: 10.1093/chemse/bju011. Epub 2014 Mar 12. PubMed PMID: 24621664.
5: Shifman MA, Graham DG, Priest JW, Bouldin TW. The neurotoxicity of 5-nonanone: preliminary report. Toxicol Lett. 1981 Jun-Jul;8(4-5):283-8. PubMed PMID: 7268811.
6: Pliuta VA, Popova FF, Koksharova OA, Kuznetsov AE, khmel' IA. [The ability of the natural ketones to interact with bacterial quorum sensing systems]. Mol Gen Mikrobiol Virusol. 2014;(4):10-3. Russian. PubMed PMID: 25845135.
7: Melkina OE, Khmel IA, Plyuta VA, Koksharova OA, Zavilgelsky GB. Ketones 2-heptanone, 2-nonanone, and 2-undecanone inhibit DnaK-dependent refolding of heat-inactivated bacterial luciferases in Escherichia coli cells lacking small chaperon IbpB. Appl Microbiol Biotechnol. 2017 Jul;101(14):5765-5771. doi: 10.1007/s00253-017-8350-1. Epub 2017 Jun 3. PubMed PMID: 28577028.
8: Doyennette M, Déléris I, Féron G, Guichard E, Souchon I, Trelea IC. Main individual and product characteristics influencing in-mouth flavour release during eating masticated food products with different textures: mechanistic modelling and experimental validation. J Theor Biol. 2014 Jan 7;340:209-21. doi: 10.1016/j.jtbi.2013.09.005. Epub 2013 Sep 14. PubMed PMID: 24045155.
9: Abarca RL, Rodríguez FJ, Guarda A, Galotto MJ, Bruna JE. Characterization of beta-cyclodextrin inclusion complexes containing an essential oil component. Food Chem. 2016 Apr 1;196:968-75. doi: 10.1016/j.foodchem.2015.10.023. Epub 2015 Oct 8. PubMed PMID: 26593579.
10: Zscheppank C, Wiegand HL, Lenzen C, Wingender J, Telgheder U. Investigation of volatile metabolites during growth of Escherichia coli and Pseudomonas aeruginosa by needle trap-GC-MS. Anal Bioanal Chem. 2014 Oct;406(26):6617-28. doi: 10.1007/s00216-014-8111-2. Epub 2014 Aug 22. PubMed PMID: 25146358.
11: Kashima Y, Nakaya S, Miyazawa M. Volatile composition and sensory properties of Indian herbal medicine-Pavonia odorata-used in Ayurveda. J Oleo Sci. 2014;63(2):149-58. Epub 2014 Jan 17. PubMed PMID: 24441709.
12: Tedone L, Costa R, De Grazia S, Ragusa S, Mondello L. Monodimensional (GC-FID and GC-MS) and comprehensive two-dimensional gas chromatography for the assessment of volatiles and fatty acids from Ruta chalepensis aerial parts. Phytochem Anal. 2014 Sep-Oct;25(5):468-75. doi: 10.1002/pca.2518. Epub 2014 Apr 1. PubMed PMID: 24692205.
13: Salvador AC, Baptista I, Barros AS, Gomes NC, Cunha A, Almeida A, Rocha SM. Can volatile organic metabolites be used to simultaneously assess microbial and mite contamination level in cereal grains and coffee beans? PLoS One. 2013 Apr 16;8(4):e59338. doi: 10.1371/journal.pone.0059338. Print 2013. PubMed PMID: 23613710; PubMed Central PMCID: PMC3628908.
14: Savelev SU, Perry JD, Bourke SJ, Jary H, Taylor R, Fisher AJ, Corris PA, Petrie M, De Soyza A. Volatile biomarkers of Pseudomonas aeruginosa in cystic fibrosis and noncystic fibrosis bronchiectasis. Lett Appl Microbiol. 2011 Jun;52(6):610-3. doi: 10.1111/j.1472-765X.2011.03049.x. Epub 2011 Apr 14. PubMed PMID: 21438899.
15: Hassemer MJ, Sant'Ana J, Borges M, Withall D, Pickett JA, de Oliveira MW, Laumann RA, Birkett MA, Blassioli-Moraes MC. Revisiting the Male-Produced Aggregation Pheromone of the Lesser Mealworm, Alphitobius diaperinus (Coleoptera, Tenebrionidae): Identification of a Six-Component Pheromone from a Brazilian Population. J Agric Food Chem. 2016 Sep 14;64(36):6809-18. doi: 10.1021/acs.jafc.6b02235. Epub 2016 Aug 31. PubMed PMID: 27494353.
16: Tian Y, Huang J, Xie T, Huang L, Zhuang W, Zheng Y, Zheng B. Oenological characteristics, amino acids and volatile profiles of Hongqu rice wines during pottery storage: Effects of high hydrostatic pressure processing. Food Chem. 2016 Jul 15;203:456-464. doi: 10.1016/j.foodchem.2016.02.116. Epub 2016 Feb 17. PubMed PMID: 26948638.
17: Calliauw F, Horemans B, Broekaert K, Michiels C, Heyndrickx M. Spoilage potential of Vagococcus salmoninarum in preservative-free, MAP-stored brown shrimp and differentiation from Brochothrix thermosphacta on streptomycin thallous acetate actidione agar. J Appl Microbiol. 2016 May;120(5):1302-12. doi: 10.1111/jam.13107. Epub 2016 Apr 7. PubMed PMID: 26913473.
18: Fujikawa H, Ibe A, Wauke T, Morozumi S, Mori H. Flavor production from a non-stick oil by moulds. Shokuhin Eiseigaku Zasshi. 2001 Feb;42(1):7-12. PubMed PMID: 11383159.
19: Kimura KD, Fujita K, Katsura I. Enhancement of odor avoidance regulated by dopamine signaling in Caenorhabditis elegans. J Neurosci. 2010 Dec 1;30(48):16365-75. doi: 10.1523/JNEUROSCI.6023-09.2010. PubMed PMID: 21123582.
20: Park J, Rodríguez-Moyá M, Li M, Pichersky E, San KY, Gonzalez R. Synthesis of methyl ketones by metabolically engineered Escherichia coli. J Ind Microbiol Biotechnol. 2012 Nov;39(11):1703-12. doi: 10.1007/s10295-012-1178-x. Epub 2012 Aug 1. PubMed PMID: 22850984.

Explore Compound Types